molecular formula C6H7BrN2O3 B10909376 methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10909376
M. Wt: 235.04 g/mol
InChI Key: JZMVZVXAUWXJFV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom, a hydroxymethyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 4-bromo-1-(carboxymethyl)-1H-pyrazole-3-carboxylate.

    Reduction: Formation of methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxymethyl group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
  • Methyl 4-fluoro-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
  • Methyl 4-iodo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogen-substituted analogs. This uniqueness can be leveraged in the design of novel compounds with tailored properties .

Properties

Molecular Formula

C6H7BrN2O3

Molecular Weight

235.04 g/mol

IUPAC Name

methyl 4-bromo-1-(hydroxymethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C6H7BrN2O3/c1-12-6(11)5-4(7)2-9(3-10)8-5/h2,10H,3H2,1H3

InChI Key

JZMVZVXAUWXJFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Br)CO

Origin of Product

United States

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